molecular formula C10H10BrFN2O2 B1432010 Ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate CAS No. 1820748-59-1

Ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate

Cat. No. B1432010
CAS RN: 1820748-59-1
M. Wt: 289.1 g/mol
InChI Key: IIGKYQBKORVYIM-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate, also known as 2-Bromo-2-fluoro-3-phenyl-2-hydrazinylideneacetate, is an organic compound with a molecular formula of C10H9BrFNO2. It is a colorless crystalline solid that is soluble in organic solvents such as acetonitrile and chloroform, and is used as a reagent in organic synthesis. This compound has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, biocatalysts, and in the study of enzyme-catalyzed reactions.

Scientific Research Applications

Ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, biocatalysts, and in the study of enzyme-catalyzed reactions. It can also be used as an intermediate in the synthesis of other organic compounds. Additionally, it has been used as a catalyst in the synthesis of a variety of heterocyclic compounds, such as oxazoles, imidazoles, and thiazoles.

Mechanism Of Action

The mechanism of action of ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate is not well understood. However, it is believed that the compound acts as an acid catalyst in the reaction of 2-bromo-2-fluorobenzene and diethyl acetylenedicarboxylate. This reaction produces ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate in a yield of approximately 80%.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate are not well understood. However, it is believed to be a non-toxic compound that is not known to have any adverse effects on humans or other organisms.

Advantages And Limitations For Lab Experiments

The use of ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of reactions, and it is relatively easy to synthesize. Additionally, it is a non-toxic compound that is not known to have any adverse effects on humans or other organisms.
However, there are also some limitations to using ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate in laboratory experiments. The compound is not very stable and can decompose if not stored properly. Additionally, it can be difficult to obtain in large quantities, and it is expensive.

Future Directions

The future of ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate is promising. Further research is needed to better understand its biochemical and physiological effects, as well as to determine its potential applications in the synthesis of pharmaceuticals, biocatalysts, and in the study of enzyme-catalyzed reactions. Additionally, more research is needed to develop improved methods for synthesizing the compound in larger quantities. Finally, further research is needed to develop improved methods for storing and handling the compound, as well as to develop methods for using it in more complex reactions.

properties

IUPAC Name

ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)6-4-3-5-7(11)8(6)12/h3-5H,2,13H2,1H3/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGKYQBKORVYIM-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NN)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\N)/C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate
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Ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate
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Ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate

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